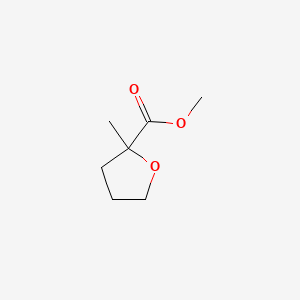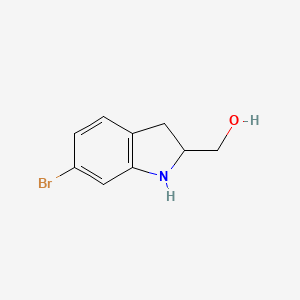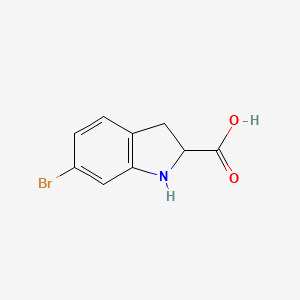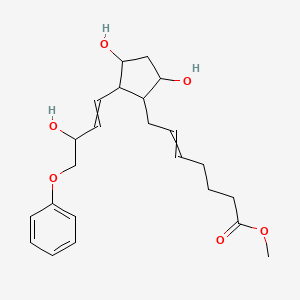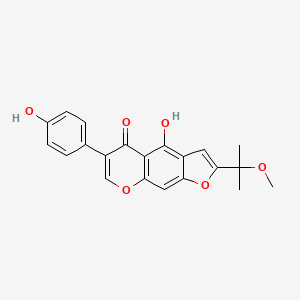
Erythrinin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erythrinin D is a naturally occurring isoflavonoid compound isolated from the bark of Erythrina variegata and Erythrina arborescens . Isoflavonoids are a class of flavonoids known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic properties and its role in various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Erythrinin D involves several steps, starting from basic organic compounds. The synthetic route typically includes the formation of the isoflavonoid core through cyclization reactions, followed by specific functional group modifications to achieve the desired structure. Key steps often involve:
Cyclization: Formation of the isoflavonoid core through cyclization of appropriate precursors.
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Methylation: Addition of methyl groups to enhance stability and solubility.
Industrial Production Methods: Industrial production of this compound is primarily based on extraction from natural sources, such as the bark of Erythrina species. The process involves:
Extraction: Using solvents like ethanol to extract the compound from plant material.
Purification: Employing techniques such as chromatography to purify the compound.
Crystallization: Obtaining the pure compound in crystalline form for further use.
Chemical Reactions Analysis
Types of Reactions: Erythrinin D undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The reactions typically yield derivatives of this compound with modified functional groups, which can be used for further studies or applications.
Scientific Research Applications
Erythrinin D has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying isoflavonoid synthesis and reactions.
Biology: Investigated for its role in plant defense mechanisms and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of natural product libraries for drug discovery and development.
Mechanism of Action
The mechanism of action of Erythrinin D involves its interaction with various molecular targets and pathways:
Molecular Targets: this compound interacts with enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation.
Pathways: It modulates pathways such as the NF-κB pathway, which is crucial for inflammatory responses, and the PI3K/Akt pathway, which is involved in cell survival and growth.
Comparison with Similar Compounds
Erythrinin D is part of a family of isoflavonoids, including Erythrinin E, Erythrinin F, Erythrinin G, and Erythrinin H . Compared to these compounds, this compound is unique due to its specific hydroxyl and methoxy group positions, which confer distinct biological activities. Other similar compounds include:
Genistein: Another isoflavonoid with well-documented anticancer properties.
Daidzein: Known for its estrogenic activity and potential benefits in hormone-related conditions.
Properties
IUPAC Name |
4-hydroxy-6-(4-hydroxyphenyl)-2-(2-methoxypropan-2-yl)furo[3,2-g]chromen-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O6/c1-21(2,25-3)17-8-13-15(27-17)9-16-18(19(13)23)20(24)14(10-26-16)11-4-6-12(22)7-5-11/h4-10,22-23H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHYOAYYYIFCIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(C3=C(C=C2O1)OC=C(C3=O)C4=CC=C(C=C4)O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B580024.png)
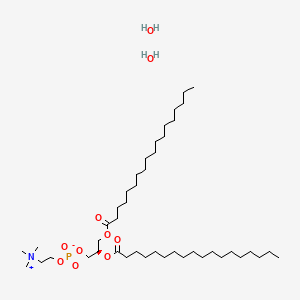



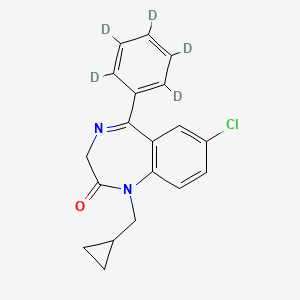
![1-[1-(4-hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone](/img/structure/B580037.png)
